Ácido 3-aminotiofeno-2-carboxílico

Descripción general

Descripción

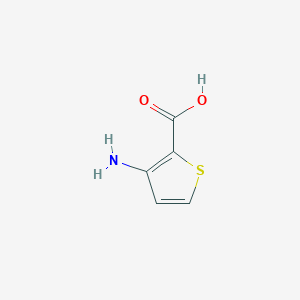

3-Aminothiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is notable for its amino and carboxylic acid functional groups, which make it a versatile building block in organic synthesis and pharmaceutical research .

Aplicaciones Científicas De Investigación

3-Aminothiophene-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the development of novel pharmaceuticals with potential therapeutic properties.

Industry: It is used in the production of advanced materials and as an intermediate in organic synthesis.

Mecanismo De Acción

Target of Action

3-Aminothiophene-2-carboxylic Acid is a building block that can induce unique folding propensities of peptides . It has been used in the synthesis of potent inhibitors targeting the SARS-CoV-2 main protease (Mpro) .

Mode of Action

The compound interacts with its targets through a process involving the ribosomal incorporation of γ-amino acids into peptides . This process has been challenging due to the low nucleophilicity of their amino groups, but recent advancements have overcome this issue .

Result of Action

The primary result of the action of 3-Aminothiophene-2-carboxylic Acid is the formation of potent inhibitors, such as those targeting the SARS-CoV-2 main protease . These inhibitors have high inhibitory activity and protease resistance in human serum .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Aminothiophene-2-carboxylic acid can be synthesized through various methods. One common approach involves the three-component condensation of 3-aminothiophenes, Meldrum’s acid, and aromatic aldehydes. This method is efficient and yields substituted 6,7-dihydro-4H-thieno[3,2-b]pyridin-5-ones . Another method involves the decarboxylation of 3-aminothiophene-2-carboxylic acids in an acidic medium .

Industrial Production Methods: Industrial production of 3-aminothiophene-2-carboxylic acid typically involves the alkaline hydrolysis of the corresponding esters to form sodium salts, followed by acidification to yield the free carboxylic acid .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Condensation Reactions: It can participate in three-component condensation reactions with aldehydes and Meldrum’s acid to form substituted thieno[3,2-b]pyridin-5-ones.

Decarboxylation: In acidic conditions, it can undergo decarboxylation to form 3-aminothiophenes.

Common Reagents and Conditions:

Aldehydes and Meldrum’s Acid: Used in condensation reactions.

Acidic Medium: Facilitates decarboxylation.

Major Products:

Substituted Thieno[3,2-b]pyridin-5-ones: Formed through condensation reactions.

3-Aminothiophenes: Formed through decarboxylation.

Comparación Con Compuestos Similares

2-Aminothiophene-3-carboxylic Acid: Another thiophene derivative with similar functional groups.

2-Aminobenzoic Acid: An aromatic cyclic β2,3-amino acid with similar properties.

Uniqueness: 3-Aminothiophene-2-carboxylic acid is unique due to its specific positioning of the amino and carboxylic acid groups on the thiophene ring, which imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex heterocyclic compounds .

Actividad Biológica

3-Aminothiophene-2-carboxylic acid (3-ATCA) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This compound, characterized by its thiophene ring structure combined with amino and carboxylic acid functional groups, serves as a versatile building block for synthesizing biologically active molecules. This article explores the biological activity of 3-ATCA, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for 3-ATCA is C6H7NO2S, with a molecular weight of approximately 173.19 g/mol. The presence of both the amino and carboxylic acid groups enhances its reactivity and potential for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 173.19 g/mol |

| Functional Groups | Amino, Carboxylic Acid |

| Structural Features | Thiophene Ring |

3-ATCA exhibits biological activity through several mechanisms:

- Peptide Folding Propensities : The compound can induce unique folding patterns in peptides, which is crucial for developing novel therapeutic agents.

- Ribosomal Incorporation : It facilitates the incorporation of γ-amino acids into peptides during protein synthesis, potentially leading to the formation of inhibitors targeting viral proteases such as SARS-CoV-2 .

- Antiangiogenic Properties : Research indicates that derivatives of 3-ATCA have shown antiangiogenic activity, making them candidates for cancer therapy by inhibiting blood vessel formation in tumors .

Antimicrobial Activity

Compounds containing thiophene rings, including 3-ATCA, have demonstrated significant antimicrobial properties. Research has indicated that derivatives exhibit activity against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents.

Anticancer Activity

Studies have identified several analogues of 3-ATCA with promising anticancer effects. For instance, the identification of six novel compounds based on 3-ATCA showed antiangiogenic activity through inhibition of the VEGFR2 receptor, which plays a critical role in tumor vascularization .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties, which are common among thiophene derivatives. These effects could be exploited in developing treatments for inflammatory diseases.

Case Studies and Research Findings

- In Vivo Phenotypic Assay : A study utilizing zebrafish models identified six novel compounds derived from 3-ATCA that exhibited significant antiangiogenic properties. The methodology included quantifying activity using ImageJ software to analyze the effects on endothelial cell proliferation .

- Synthesis and Biological Evaluation : Research has focused on synthesizing various derivatives of 3-ATCA to evaluate their biological activities. One study reported the synthesis of multiple analogues that were screened for their ability to inhibit VEGFR2 signaling pathways .

- Computational Studies : Computational modeling has been employed to predict the binding affinities of 3-ATCA derivatives to target proteins involved in disease pathways. This approach has provided insights into optimizing these compounds for enhanced therapeutic efficacy .

Propiedades

IUPAC Name |

3-aminothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQSJDKGNONPQOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363689 | |

| Record name | 3-aminothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55341-87-2 | |

| Record name | 3-Amino-2-thiophenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55341-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminothiophene-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3-Aminothiophene-2-carboxylic acid in current research?

A1: 3-Aminothiophene-2-carboxylic acid serves as a versatile building block in organic synthesis, particularly for constructing diverse heterocyclic systems. For example, it is used in synthesizing thieno[3,2-b]quinolines [], thieno[3,2-d][1,3]thiazoles [], thieno[b]azepinediones [, ], and thieno[3,2-b]pyridin-5-ones [, ]. Furthermore, its derivatives are being explored for their potential as angiogenesis inhibitors [].

Q2: Can you describe a specific example of how 3-Aminothiophene-2-carboxylic acid is used to synthesize a target molecule?

A2: Lassagne et al. [] reported a novel approach to synthesize 5-aryl-4-(ethylsulfanyl) derivatives of 3-Aminothiophene-2-carboxylic acid. Their method involves treating β‐bromo‐α‐(ethylsulfanyl)cinnamonitriles with sodium sulphide and α‐halo acetic acid derivatives in a DMSO/water solution. Subsequent cyclization in a potassium carbonate/acetone/DMSO mixture yields the desired 3‐amino‐5‐aryl‐4‐(ethylsulfanyl)thiophene‐2‐carboxylic acid derivatives.

Q3: Are there any studies exploring the biological activity of 3-Aminothiophene-2-carboxylic acid derivatives?

A3: Yes, a study by Kitambi et al. [] investigated 3-aminothiophene-2-carboxylic acid-based compounds for their angiogenesis inhibitory activity. They designed and synthesized a series of novel compounds based on a potent VEGFR2 inhibitor and screened them using a zebrafish in vivo phenotypic assay. The study identified six compounds exhibiting reversible angiogenesis inhibition.

Q4: What unique structural features of 3-Aminothiophene-2-carboxylic acid make it suitable for synthesizing diverse compounds?

A4: The presence of both amino and carboxylic acid groups on the thiophene ring provides diverse reactivity. The amino group can participate in condensation reactions, forming various heterocycles [, , ]. The carboxylic acid group allows for further derivatization, expanding the molecule's structural diversity and potential applications.

Q5: What analytical techniques are commonly employed to characterize 3-Aminothiophene-2-carboxylic acid and its derivatives?

A6: Common techniques include NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the first crystal structure of a 3-aminothiophene-2-carboxylic acid ester, specifically 2-(Methoxycarbonyl)-4-methylthiophen-3-aminium chloride monohydrate, was determined using X-ray crystallography []. This structure revealed a weak intramolecular N—H⋯O hydrogen bond within the molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.